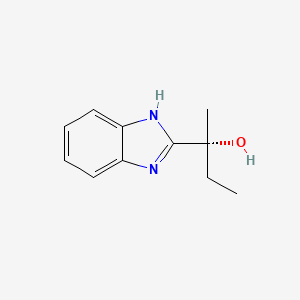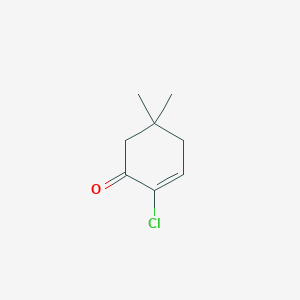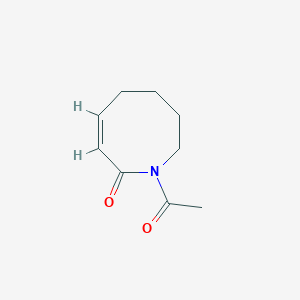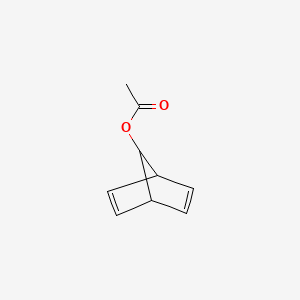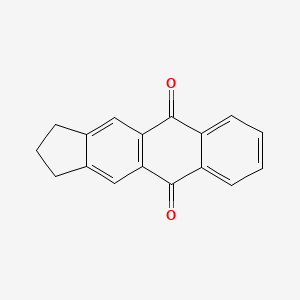
1H-Cyclopent(b)anthracene-5,10-dione, 2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione is an organic compound with the molecular formula C17H12O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthracene derivatives with cyclopentadiene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted anthracene compounds .
Scientific Research Applications
2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with similar structural properties but lacking the cyclopentane ring.
9,10-Anthraquinone: A quinone derivative with different oxidation states and reactivity.
2,3-Dihydroanthracene: A hydrogenated derivative with different electronic properties
Uniqueness
2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione is unique due to its fused cyclopentane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
53933-88-3 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]anthracene-5,10-dione |
InChI |
InChI=1S/C17H12O2/c18-16-12-6-1-2-7-13(12)17(19)15-9-11-5-3-4-10(11)8-14(15)16/h1-2,6-9H,3-5H2 |
InChI Key |
JADNYAGQPYPGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


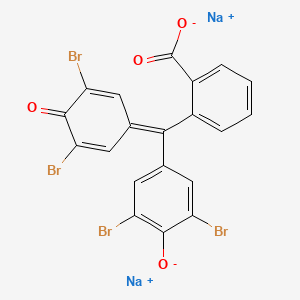
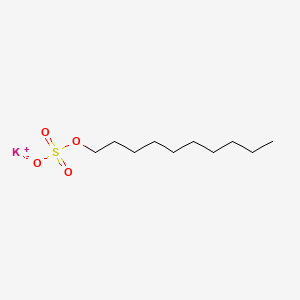
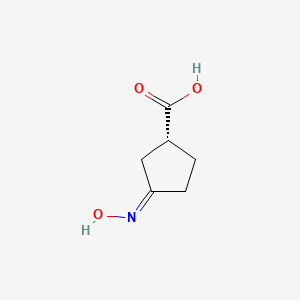

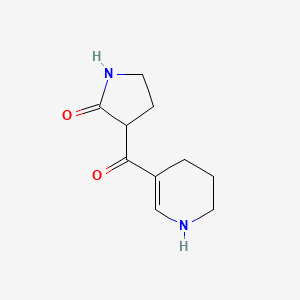


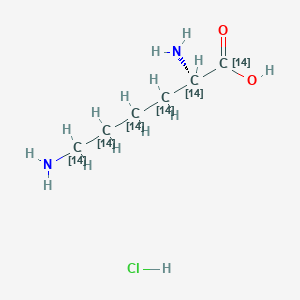
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
